

# Domiodol for Pediatric Bronchopulmonary Diseases: A Review of Preclinical and Clinical Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Domiodol**

Cat. No.: **B1211878**

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## Application Notes

**Domiodol** is an organic iodinated compound that has been investigated for its mucolytic and expectorant properties in the management of bronchopulmonary diseases. The following information summarizes the available preclinical and clinical data, with a focus on its application in pediatric populations. It is important to note that the primary clinical trial in children was conducted in the late 1980s, and there is a lack of recent research on this compound.

### Mechanism of Action

**Domiodol**'s primary mechanism of action is understood to be as a mucolytic and expectorant agent.<sup>[1][2]</sup> Preclinical studies suggest that it increases the secretion of respiratory tract fluid and enhances ciliary function, which aids in the clearance of mucus.<sup>[3][4]</sup> The compound has been shown to reduce the viscosity of sputum, a key factor in its therapeutic effect.<sup>[3][4]</sup> Some sources have proposed that **Domiodol** may also possess anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, as well as antioxidant capabilities; however, these mechanisms are not as well-documented in the context of its respiratory effects.<sup>[5]</sup>

### Pharmacokinetics

Following oral administration, **Domiodol** is absorbed and distributed to various tissues. Its metabolism is thought to occur primarily in the liver, with subsequent excretion of inactive metabolites via the kidneys.[\[5\]](#)

#### Clinical Efficacy in Children

A key study on the use of **Domiodol** in children with acute or acute-on-chronic bronchopulmonary diseases was a double-blind, placebo-controlled clinical trial.[\[6\]](#) This study demonstrated that **Domiodol** was effective in reducing symptoms such as cough and sputum viscosity.[\[6\]](#) Additionally, improvements in certain respiratory function parameters, specifically vital capacity and peak expiratory flow rate, were observed in the **Domiodol**-treated group compared to placebo.[\[6\]](#)

#### Safety Profile in Children

In the pediatric clinical trial, **Domiodol** was well-tolerated, with no reported clinical side effects.[\[6\]](#) Importantly, the study found no changes in thyroid hormone or thyroid-stimulating hormone levels, a relevant safety consideration for an iodine-containing compound.[\[6\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative findings from the pediatric clinical trial of **Domiodol**.

Parameter	Domiodol Group	Placebo Group	p-value	Reference
<hr/>				
Patient Population				
Number of Patients	15	15	N/A	[6]
<hr/>				
Mean Age (years)	9.33 ± 2.57	9.33 ± 2.57	N/A	[6]
<hr/>				
Dosage Regimen				
Dose	0.5 mg/kg	N/A	N/A	[6]
Frequency	Three times daily	N/A	N/A	[6]
Duration	14 days	N/A	N/A	[6]
<hr/>				
Symptom Improvement				
Cough	Significant reduction	No significant change	< 0.05	[6]
Sputum Viscosity	Significant reduction	No significant change	< 0.05	[6]
Difficulty in Sputum Expectoration	Significant reduction	No significant change	< 0.05	[6]
<hr/>				
Spirometric Measures				
Vital Capacity	Improved	No significant change	< 0.05	[6]
Peak Expiratory Flow Rate	Improved	No significant change	< 0.05	[6]
Forced Expiratory	No significant difference	No significant difference	N/A	[6]

Volume in 1s  
(FEV1)

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## Experimental Protocols

### Pediatric Clinical Trial Protocol (Summary)

This protocol is a summary based on the available information from the 1988 clinical trial.[\[6\]](#)

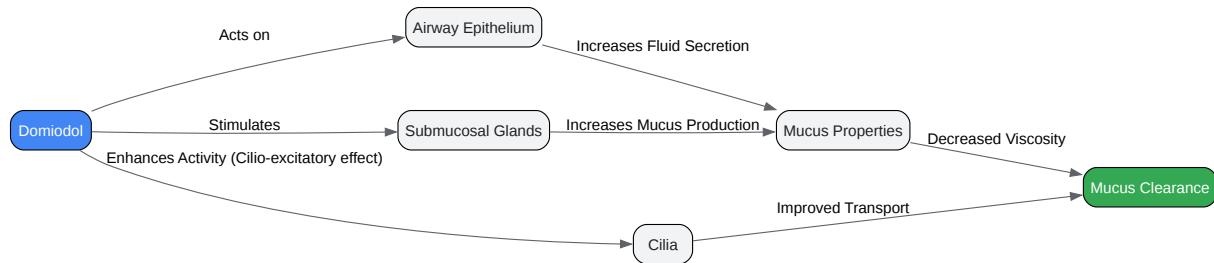
- Study Design: Double-blind, placebo-controlled, randomized clinical trial.
- Participants: 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute exacerbations of chronic bronchitis.
- Intervention:
  - Treatment Group (n=15): **Domiodol** administered orally at a dose of 0.5 mg/kg, three times a day for 14 days.
  - Control Group (n=15): Placebo administered orally on the same schedule.
- Assessments:
  - Subjective Symptoms: Cough, sputum viscosity, difficulty in raising sputum, and sputum characteristics were assessed semi-quantitatively at baseline and throughout the study period.
  - Respiratory Function: Spirometric measurements including vital capacity, peak expiratory flow rate, and FEV1 were performed.
  - Safety: Clinical side effects were monitored, and levels of thyroid hormone and thyroid-stimulating hormone were measured.
- Statistical Analysis: Appropriate statistical tests were used to compare the outcomes between the **Domiodol** and placebo groups.

### Preclinical Animal Study Protocol for Mucolytic Activity (Summary)

This protocol is a generalized summary based on pharmacological studies.[\[3\]](#)[\[4\]](#)

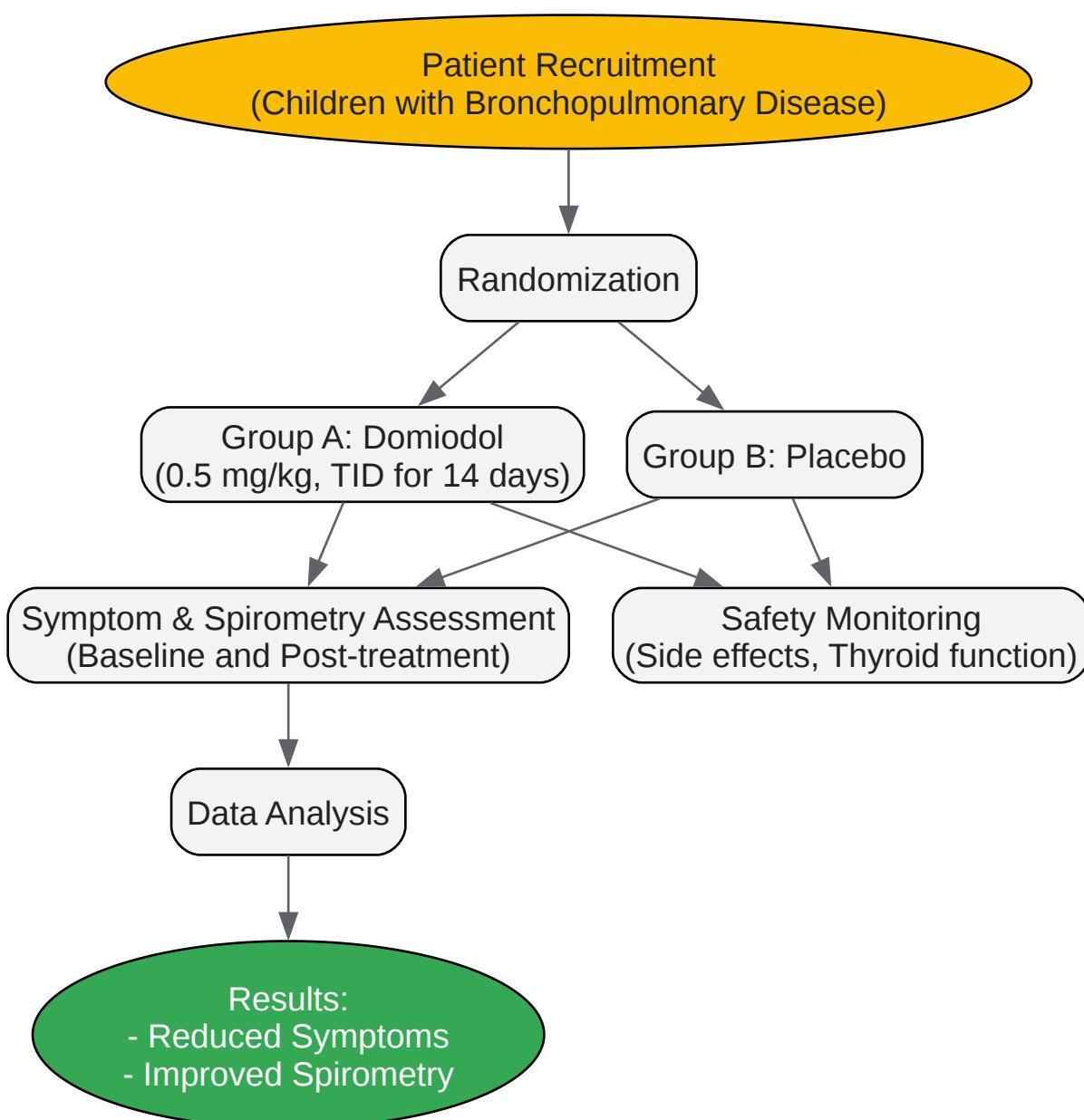
- Animal Model: Rabbits with subacute bronchitis induced by exposure to sulfur dioxide (SO<sub>2</sub>) gas.
- Objective: To evaluate the effect of **Domiodol** on sputum viscosity.
- Methodology:
  - Induce subacute bronchitis in rabbits through controlled, long-term exposure to SO<sub>2</sub> gas.
  - Collect sputum samples from the animals.
  - Administer **Domiodol** orally at varying doses (e.g., 50 and 100 mg/kg).
  - Collect post-treatment sputum samples.
  - Measure the viscosity of the sputum samples.
  - Analyze the correlation between the decrease in viscosity and the content of dry matter, protein, and polysaccharides in the sputum.
- Outcome Measures:
  - Percentage decrease in sputum viscosity.
  - Correlation of viscosity changes with sputum composition.

## Visualizations



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Caption: Proposed mechanism of **Domiodol**'s mucolytic and expectorant action.



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Caption: Workflow of the pediatric clinical trial for **Domiodol**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)